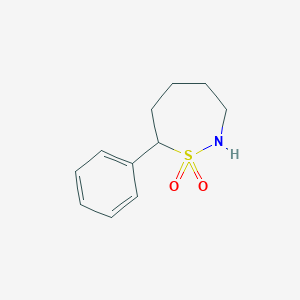
7-Phenyl-1,2-thiazepane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1,2-thiazepane 1,1-dioxide is a heterocyclic compound that features a seven-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,2-thiazepane 1,1-dioxide typically involves the formation of the seven-membered ring through cyclization reactions. One common method is the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring-expansion of azetidine . This two-step, one-pot synthesis is efficient and provides good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1,2-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
7-Phenyl-1,2-thiazepane 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-Phenyl-1,2-thiazepane 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: This compound has a similar sulfur-nitrogen ring structure but with different substituents and ring size.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Another related compound with a different ring fusion pattern and potential biological activities.
Uniqueness
7-Phenyl-1,2-thiazepane 1,1-dioxide is unique due to its seven-membered ring structure, which is less common compared to six-membered rings. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
7-phenylthiazepane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)11(8-4-5-9-12-15)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
COGDZOZZFRUPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNS(=O)(=O)C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
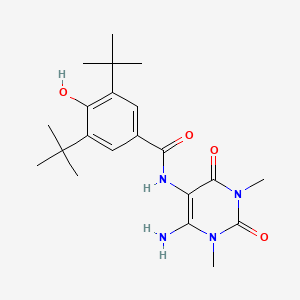
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
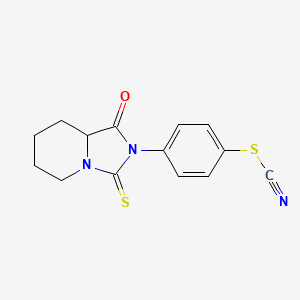
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
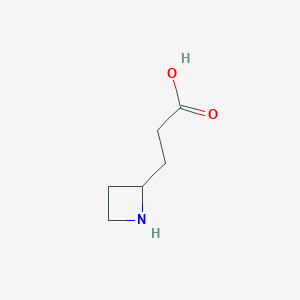
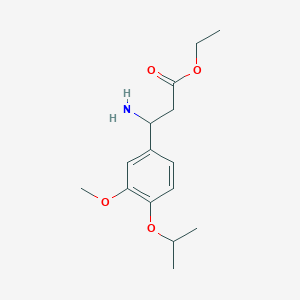

![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)

![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)



